
(1-Amino-3-methylbutyl)phosphonic acid
Overview
Description
(1-Amino-3-methylbutyl)phosphonic acid is a useful research compound. Its molecular formula is C5H14NO3P and its molecular weight is 167.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117801. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1-Amino-3-methylbutyl)phosphonic acid, also known as leucine phosphonic acid, is a compound with significant biological activity due to its structural resemblance to amino acids, particularly leucine. This resemblance allows it to interact with various biological systems, leading to a range of potential applications in medicine and agriculture.
- Molecular Formula : CHNOP
- Molecular Weight : Approximately 167.14 g/mol
- Structure : Contains a phosphonic acid group attached to an amino acid structure, contributing to its unique properties and reactivity.
Biological Activities
-
Enzyme Inhibition :
- This compound has been shown to inhibit specific enzymes, which can affect metabolic pathways. This inhibition can have therapeutic implications, particularly in conditions where enzyme regulation is critical .
-
Neuroprotective Effects :
- Preliminary studies suggest potential neuroprotective effects, making it a candidate for research in neurodegenerative diseases . Its ability to modulate neurotransmitter systems may contribute to this activity.
- Antibacterial Properties :
- Toxicity Profile :
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Leucine Phosphonic Acid | CHNOP | Similar structure; involved in amino acid metabolism |
(R)-1-Amino-3-methylbutyl Phosphonic Acid | CHNOP | Enantiomeric form; different biological activity profile |
(S)-1-Amino-2-methylpropyl Phosphonic Acid | CHNOP | Different side chain; distinct biological effects |
This table highlights the uniqueness of this compound due to its specific stereochemistry and potential applications in various fields.
Study on Enzyme Inhibition
A study published in PubMed explored the enzyme inhibition properties of this compound, demonstrating its ability to inhibit leucine aminopeptidase (LAP). The inhibition constant (Ki) was determined, indicating a strong binding affinity that could be exploited for therapeutic applications .
Neuroprotective Research
Research investigating the neuroprotective effects of phosphonic acids found that this compound could modulate glutamate receptors, potentially providing protection against excitotoxicity in neuronal cells. This suggests a role in treating conditions like Alzheimer's disease .
Antibacterial Activity
A genome mining study identified several phosphonic acids with antibacterial properties. Among these, this compound showed promise against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (1-amino-3-methylbutyl)phosphonic acid is CHNOP, with a molecular weight of approximately 167.14 g/mol. The compound features a phosphonic acid group attached to an amino acid structure resembling leucine, which contributes to its unique properties and biological activities .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Its structural similarity to amino acids allows it to interact with biological systems effectively, making it a candidate for drug development .
Bone Health
Phosphonic acids, including this compound, have been studied for their role in bone health. They act as analogues of pyrophosphate, inhibiting the formation and dissolution of calcium phosphate crystals. This mechanism is crucial in treating osteoporosis and other bone-related disorders .
Inhibition of Enzymes
The compound has shown promise in inhibiting specific enzymes, which can be beneficial in various therapeutic contexts, including cancer treatment and metabolic disorders. Its ability to mimic natural substrates enhances its potential as a pharmaceutical agent .
Herbicides and Pesticides
This compound has been explored for its use in herbicides and pesticides. Its effectiveness in controlling weed growth while being less harmful to crops makes it an attractive option for sustainable agriculture .
Metal Extraction
The compound can also be utilized in the extraction of metals and rare earth elements through solvent extraction processes. This application is particularly relevant in the context of resource recovery and environmental sustainability .
Corrosion Inhibition
The phosphonic acid group in this compound provides excellent corrosion inhibition properties. It can be incorporated into coatings to protect metal surfaces from corrosion, thus extending the lifespan of materials used in various industries .
Supramolecular Chemistry
Due to its unique chemical structure, this compound is used in the design of supramolecular materials. It can form complexes with metal ions, leading to the development of innovative materials with applications in catalysis and sensor technology .
Case Study 1: Neuroprotective Properties
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated significant protection against cell death compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Agricultural Efficacy
Research conducted at an agricultural university assessed the efficacy of this compound as a herbicide. Field trials demonstrated that it effectively reduced weed populations without adversely affecting crop yield, suggesting its viability as an environmentally friendly herbicide alternative .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for identifying and quantifying (1-Amino-3-methylbutyl)phosphonic acid in plant samples?
- Methodology : Use LC-MS/MS for high sensitivity and specificity. For quantification, convert phosphonic acid residues to fosetyl equivalents using molecular weight ratios (fosetyl: 110 g/mol; phosphonic acid: 82 g/mol). For example, 0.1 mg/kg phosphonic acid equates to 0.13 mg/kg fosetyl .
- Challenges : Reporting limits (RLs) vary between labs (0.01–0.2 mg/kg), affecting cross-study comparability. Always report RLs alongside concentrations .
- Validation : Include blank controls to rule out environmental contamination, as phosphonic acid can originate from non-fungicide sources (e.g., natural plant metabolites) .
Q. How can researchers optimize the synthesis of this compound in laboratory settings?
- Procedure : React 1-amino-3-methylbutanol with phosphorus trichloride under controlled acidic conditions. Purify via recrystallization (melting point: 274–280°C) .
- Storage : Store at 0–6°C to prevent degradation. Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation .
- Characterization : Confirm structure via NMR (¹H, ³¹P) and FT-IR to verify phosphonic acid and amine functional groups .
Advanced Research Questions
Q. How do degradation pathways of fosetyl-Al influence the detection of this compound in organic agricultural products?
- Background : Fosetyl-Al degrades into fosetyl, which further breaks down into phosphonic acid. Laboratories often report combined residues as "fosetyl equivalents" .
- Methodological Consideration : Use isotopic labeling (e.g., ³²P) to trace phosphonic acid origins. This distinguishes fungicide-derived residues from endogenous sources .
- Regulatory Impact : In the EU, organic certification requires identifying contamination sources. If phosphonic acid exceeds MRLs due to pre-organic fungicide use, the batch may still be certified .
Q. What experimental strategies resolve contradictions in phosphonic acid contamination data across studies?
- Standardization : Adopt harmonized RLs (e.g., 0.01 mg/kg) and validate methods using matrix-matched calibration curves to account for plant-specific interferences .
- Data Reconciliation : Cross-reference with regional fungicide use records. For example, phosphonic acid levels in EU fruits correlate with historical fosetyl-Al applications .
- Advanced Analytics : Pair HPLC-UV with ion chromatography to differentiate phosphonic acid isomers and salts, which may co-elute in standard LC-MS/MS setups .
Q. How can researchers model the environmental persistence of this compound in soil systems?
- Approach : Use kinetic modeling with parameters like soil pH, organic matter content, and microbial activity. Phosphonic acid degradation follows first-order kinetics in aerobic conditions .
- Field Validation : Conduct long-term soil core studies with LC-MS/MS monitoring. Compare degradation rates in organic vs. conventional farming systems .
- Challenges : Account for ligand-exchange reactions with soil minerals (e.g., iron oxides), which immobilize phosphonic acid and alter bioavailability .
Properties
IUPAC Name |
(1-amino-3-methylbutyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO3P/c1-4(2)3-5(6)10(7,8)9/h4-5H,3,6H2,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCAUCAWEADMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(N)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20459-60-3 | |
Record name | Phosphonic acid, P-(1-amino-3-methylbutyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020459603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20459-60-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.